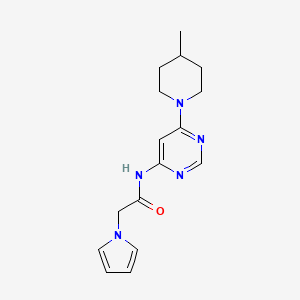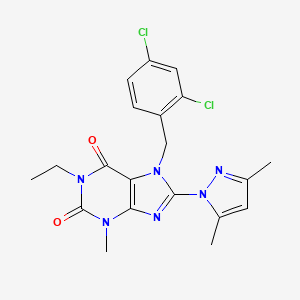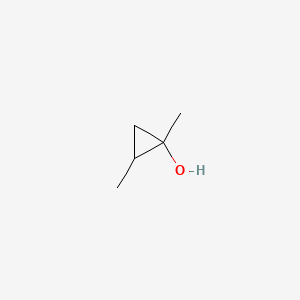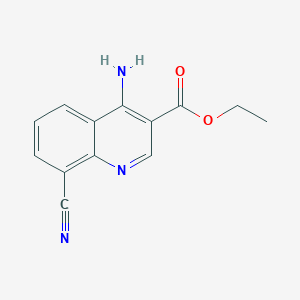
methyl 1-((4-(methylsulfonyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the reactivity of its functional groups. For example, the ester could potentially be hydrolyzed to form a carboxylic acid and an alcohol. The carbamoyl group could participate in reactions with amines or alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate ester and sulfonyl groups could increase its solubility in polar solvents .Applications De Recherche Scientifique
- Heterocyclic compounds like the one have been investigated for their potential as anticancer agents. The pyrazole and triazole moieties within this compound may exhibit cytotoxic effects against cancer cells .
- Pyrazole derivatives are known for their anti-inflammatory activity. This compound could be evaluated for its ability to inhibit inflammatory pathways, such as cyclooxygenase (COX) enzymes .
- Hydrazones, a class of compounds containing a hydrazone functional group, exhibit antimicrobial properties. This compound may be tested against bacteria, fungi, and other pathogens .
Anticancer Activity
Anti-Inflammatory Properties
Antimicrobial Applications
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 1-[(4-methylsulfonylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-26-19(23)21-12-11-13-5-3-4-6-16(13)17(21)18(22)20-14-7-9-15(10-8-14)27(2,24)25/h3-10,17H,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPMEWBWBCSPPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)NC3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-((4-(methylsulfonyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-carbamoyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2488534.png)
![Methyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2488535.png)
![2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2488536.png)

![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B2488538.png)
![N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2,2-diphenylacetamide](/img/structure/B2488543.png)
![N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2488544.png)

![1-[[5-(Difluoromethyl)furan-2-yl]methyl]pyrazole-4-carboxylic acid](/img/structure/B2488547.png)
![4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2488548.png)

![2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide](/img/structure/B2488552.png)
![methyl 4-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2488554.png)
